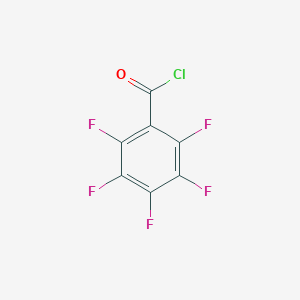

Pentafluorobenzoyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5,6-pentafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF5O/c8-7(14)1-2(9)4(11)6(13)5(12)3(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHOHFDYWMPGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67924-15-6 (unspecified acetate) | |

| Record name | Pentafluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177033 | |

| Record name | Pentafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2251-50-5 | |

| Record name | Pentafluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2251-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2251-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RXU8P4SDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentafluorobenzoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and applications of pentafluorobenzoyl chloride, a versatile reagent in analytical derivatization and organic synthesis.

This compound (PFBCl) is a highly reactive acyl chloride that serves as a crucial reagent for chemists in pharmaceutical research, drug development, and analytical sciences. Its utility stems from the strong electron-withdrawing nature of the five fluorine atoms on the benzene ring, which significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity allows for efficient derivatization of a wide range of nucleophiles, such as amines, alcohols, and phenols, rendering them suitable for sensitive detection by gas chromatography-mass spectrometry (GC-MS).[1][2] This guide provides a detailed overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data relevant to the target audience.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[3] It is soluble in most organic solvents but reacts with water and alcohols.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇ClF₅O | [2] |

| Molecular Weight | 230.52 g/mol | [2] |

| CAS Number | 2251-50-5 | [2] |

| Boiling Point | 158-159 °C (lit.) | [1] |

| Density | 1.601 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.453 (lit.) | [1] |

| Synonyms | 2,3,4,5,6-Pentafluorobenzoyl chloride, Perfluorobenzoyl chloride | [2] |

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

This compound is typically synthesized from pentafluorobenzoic acid through chlorination. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene.[4] The general reaction involves the conversion of the carboxylic acid to the more reactive acyl chloride.

Synthesis via Thionyl Chloride: An Illustrative Protocol

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagents: Charge the flask with pentafluorobenzoic acid and an excess of thionyl chloride (approximately 2 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Reactivity and Mechanism: Nucleophilic Acyl Substitution

The high reactivity of this compound is central to its utility. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The reaction mechanism with amines, a common application, proceeds through a tetrahedral intermediate.[5]

Mechanism with Primary Amines:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The carbonyl double bond reforms, and the chloride ion, a good leaving group, is eliminated.

-

Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen, forming the stable N-substituted pentafluorobenzamide and an ammonium chloride salt.[5]

Applications in Derivatization for GC-MS Analysis

A primary application of this compound in drug development and clinical research is the derivatization of polar analytes to enhance their volatility and detectability by GC-MS.[1][3] The resulting pentafluorobenzoyl derivatives are thermally stable and highly responsive to electron capture detection.[1]

Derivatization of Fatty Alcohols

The analysis of fatty alcohols is crucial in various biological studies. Derivatization with PFBCl significantly improves their chromatographic properties.[6]

Experimental Protocol for Fatty Alcohol Derivatization: [6]

-

Sample Preparation: Evaporate the sample containing fatty alcohols to dryness under a gentle stream of nitrogen.

-

Derivatization: Add 100 µL of this compound to the dried residue. Seal the vial and heat at 60°C for 45 minutes.

-

Workup: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of dichloromethane (DCM). Vortex and centrifuge to separate the layers.

-

Extraction: Transfer the organic (lower) layer to a clean vial and evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a suitable volume of hexane for GC-MS analysis.

Derivatization of Amines and Amphetamines

This compound is widely used for the derivatization of primary and secondary amines, including amphetamine-type substances, in biological matrices for forensic and clinical analysis.[7]

Quantitative Data for Amphetamine Derivatization:

A study on the GC-MS analysis of amphetamine-derived designer drugs using PFBCl derivatization reported the following validation data:

| Parameter | Value |

| Linearity Range | 20–1,000 ng/mL |

| Correlation Coefficient (R²) | 0.994 to 0.998 |

| Limit of Detection (LOD) | < 2 ng/mL for 22 analytes |

| Intra- and Inter-day Precision | within 20% |

| Intra- and Inter-day Accuracy | within 20% |

Table 2: Validation Data for GC-MS Analysis of Amphetamines after PFBCl Derivatization

Derivatization of Steroids

The analysis of steroids in biological fluids is essential for endocrinology and anti-doping studies. Derivatization with reagents like this compound can be employed to improve their chromatographic separation and detection by GC-MS.[1] The hydroxyl groups of steroids react with PFBCl to form the corresponding pentafluorobenzoyl esters.

Safety and Handling

This compound is a corrosive and lachrymatory substance that reacts violently with water.[8] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Store in a cool, dry place away from moisture.

Conclusion

This compound is a powerful and versatile reagent for researchers, scientists, and drug development professionals. Its high reactivity, driven by the pentafluorinated aromatic ring, makes it an excellent choice for the derivatization of a wide array of nucleophilic compounds, enabling their sensitive and accurate quantification by GC-MS. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful application of this compound in both synthetic and analytical workflows. As with any reactive chemical, proper safety precautions are paramount to ensure its safe and effective use in the laboratory.

References

- 1. This compound | 2251-50-5 [chemicalbook.com]

- 2. This compound | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Pentafluorobenzoyl derivatives of doping agents. I. Extractive benzoylation and gas chromatography with electron-capture detection of primary and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pentafluorobenzoyl Chloride: A Technical Guide to its Chemical Properties and Applications

Abstract: Pentafluorobenzoyl chloride (PFBCl) is a highly reactive acyl chloride that serves as a crucial reagent in organic synthesis and analytical chemistry. Its perfluorinated phenyl ring makes it an exceptional derivatizing agent for enhancing the sensitivity of analytes in gas chromatography, particularly with electron capture or mass spectrometry detection. This guide provides an in-depth overview of its chemical and physical properties, spectroscopic data, reactivity, and key applications, with a focus on derivatization protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is soluble in most common organic solvents like ether and benzene.[1] The compound is sensitive to moisture and reacts violently with water.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇ClF₅O | [1][6] |

| Molecular Weight | 230.52 g/mol | [6][7] |

| CAS Number | 2251-50-5 | [1][6] |

| Appearance | Clear colorless to light yellow liquid | [2][3] |

| Boiling Point | 158-159 °C (at 1013 hPa) | [2][7][8] |

| Density | 1.601 g/mL at 25 °C; 1.664 g/cm³ at 20 °C | [7][8] |

| Refractive Index | n20/D 1.453 | [2][8] |

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound and its derivatives.

Table 2: Spectroscopic Information for this compound

| Technique | Data Availability | References |

| Infrared (IR) Spectroscopy | Spectra available from NIST/EPA Gas-Phase Infrared Database and other sources. | [6][9][10] |

| Raman Spectroscopy | FT-Raman spectra are available. | [6] |

| Nuclear Magnetic Resonance (NMR) | ¹⁹F NMR chemical shift data has been reported. | [11] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available in the NIST WebBook. | [10] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is the basis for its primary applications in acylation and derivatization.

This compound readily reacts with nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides.[1] This reaction proceeds via a nucleophilic addition-elimination mechanism. The high reactivity makes it a valuable building block for introducing the pentafluorobenzoyl moiety into molecules, which can impart unique properties such as increased metabolic stability and lipophilicity, beneficial in drug discovery.[1]

Caption: General mechanism for the acylation of nucleophiles.

A primary application of this compound is as a derivatizing agent for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2] The pentafluorobenzoyl group is a potent electrophore, making derivatives highly sensitive to electron capture detection (ECD).[2][12] This technique is widely used for the trace analysis of various compounds in biological samples.

Commonly derivatized analytes include:

The derivatization enhances volatility and thermal stability, improving chromatographic separation and detection limits.[14]

Experimental Protocols

This protocol is adapted from established methods for the derivatization of hydroxyl-containing compounds.[12][14]

Materials:

-

Sample containing fatty alcohols

-

This compound (PFBCl)

-

Hexane (GC grade)

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Deionized water

-

Nitrogen gas supply

-

Heating block

Procedure:

-

Sample Preparation: If the sample is in a solvent, evaporate it to complete dryness in a vial under a gentle stream of nitrogen.[14]

-

Derivatization Reaction:

-

Post-Derivatization Cleanup (Solvent Extraction):

-

Final Preparation for Analysis:

-

Evaporate the collected organic layer to dryness under a stream of nitrogen.

-

Reconstitute the dried derivative in a suitable volume of hexane (e.g., 100 µL).[14]

-

The sample is now ready for injection into the GC-MS system, often using Electron Capture Negative Ion (ECNI) mode for maximum sensitivity.[14]

-

Caption: Experimental workflow for fatty alcohol derivatization.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[5][15] It causes severe skin burns and eye damage and is destructive to the mucous membranes and upper respiratory tract.[4][15][16]

Table 3: Safety Information for this compound

| Hazard Category | Information | References |

| GHS Pictogram | GHS05 (Corrosion) | [7][13][15] |

| Signal Word | Danger | [5][7][15] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7][15][16] |

| Supplementary Hazards | EUH014: Reacts violently with water. | [5][7][13] |

| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. | [5][15] |

| Incompatible Materials | Water, strong bases, alcohols, oxidizing agents. | [4][5][17] |

| Hazardous Decomposition | Thermal decomposition can release hydrogen chloride, hydrogen fluoride, carbon oxides, and phosgene. | [4][5][17] |

| Storage | Store in a tightly closed container in a dry, cool, well-ventilated area below 30°C. Keep away from moisture. | [2][5][7][8] |

Conclusion

This compound is a versatile and powerful reagent for both synthesis and analysis. Its high reactivity, coupled with the unique properties conferred by the pentafluorophenyl group, makes it indispensable for creating complex fluorinated molecules and for achieving ultra-sensitive detection of a wide range of analytes. Proper understanding of its chemical properties, handling requirements, and reaction protocols is critical for its safe and effective use in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2251-50-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound for synthesis 2251-50-5 [sigmaaldrich.com]

- 8. This compound [chembk.com]

- 9. This compound(2251-50-5) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,3,4,5,6-五氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 2,3,4,5,6-Pentafluorobenzoyl chloride(2251-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Pentafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Pentafluorobenzoyl chloride (C₇ClF₅O) is a highly reactive acyl chloride and a crucial building block in organic synthesis.[1][2] Its perfluorinated phenyl ring imparts unique properties, such as enhanced metabolic stability and lipophilicity, to target molecules, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] It is also widely used as a derivatizing agent for the analysis of amines, phenols, and other compounds via gas chromatography, particularly with electron capture detection.[3]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the conversion of pentafluorobenzoic acid using various chlorinating agents. It includes a comparative summary of reaction conditions, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Core Synthesis Pathway: Chlorination of Pentafluorobenzoic Acid

The most prevalent and industrially significant method for producing this compound is the direct chlorination of its corresponding carboxylic acid, pentafluorobenzoic acid.[3] This transformation can be achieved using several chlorinating agents, with the choice often depending on factors like reaction scale, cost, safety considerations, and desired purity.[4] Common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (BTC).[4][5]

Comparative Analysis of Synthetic Methods

The selection of the chlorinating agent is critical and influences reaction conditions, yield, and purification strategy. While specific data for this compound synthesis is proprietary, extensive literature on the analogous synthesis of 2,3,4,5-tetrafluorobenzoyl chloride provides a strong basis for comparison.[4][5][6]

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90 - 95 | 1.5 | ~96 | [4][6] |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temp. | Overnight | High (not specified) | [4][6] |

| Triphosgene (BTC) | 0.37 : 1 | DMF (5%) | 1,2-Dichloroethane | 80 | 4 | ~95 | [5][6] |

Reaction Mechanism: The Role of Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride is a classic method for forming acyl chlorides.[7] The mechanism, which proceeds through a highly reactive intermediate, ensures an irreversible transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture.[7][8]

-

Nucleophilic Attack: The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride.[8]

-

Intermediate Formation: This initial attack forms a protonated chlorosulfite-type intermediate and displaces a chloride ion.

-

Acyl Chloride Formation: The displaced chloride ion then attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which subsequently decomposes into SO₂ and HCl gas.[7]

// Nodes RCOOH [label="R-COOH\n(Pentafluorobenzoic Acid)"]; SOCl2 [label="SOCl₂"]; Intermediate1 [label="Reactive Intermediate\n(Protonated Chlorosulfite)", shape=ellipse, fillcolor="#FFFFFF"]; Chloride_ion [label="Cl⁻"]; RCOCl [label="R-COCl\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SO2 [label="SO₂ (gas)"]; HCl [label="HCl (gas)"];

// Edges RCOOH -> Intermediate1 [label="Nucleophilic Attack"]; SOCl2 -> Intermediate1; Intermediate1 -> RCOCl; Intermediate1 -> Chloride_ion [label="releases"]; Chloride_ion -> RCOCl [label="attacks carbonyl"]; RCOCl -> SO2 [label="releases", style=dashed]; RCOCl -> HCl [label="releases", style=dashed]; } caption: "Simplified reaction mechanism with Thionyl Chloride."

Experimental Protocols

The following protocols are representative methods for the synthesis of fluorinated benzoyl chlorides and are adapted from well-established procedures for similar substrates.[4][6] Safety Note: These reactions involve corrosive and toxic reagents. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride reacts violently with water.[9]

Method 1: Synthesis using Thionyl Chloride

This method is suitable for large-scale synthesis and uses the reagent as the solvent.

-

Materials:

-

Pentafluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a gas outlet leading to a scrubber, charge pentafluorobenzoic acid.

-

Add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents).

-

Add a catalytic amount of DMF (e.g., a few drops per mole of acid).

-

Warm the reaction mixture to 80-95°C and maintain this temperature. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete (typically 1-2 hours), allow the mixture to cool.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under a vacuum.

-

The crude this compound is then purified by vacuum distillation to yield a clear, colorless to light yellow liquid.[3]

-

Method 2: Synthesis using Oxalyl Chloride

This method uses a stoichiometric amount of the chlorinating agent in a solvent and is often preferred for smaller-scale lab preparations due to the cleaner reaction and volatile byproducts.

-

Materials:

-

Pentafluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pentafluorobenzoic acid in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (approx. 1.1 to 1.2 molar equivalents) to the solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Stir the mixture at room temperature until gas evolution ceases (typically several hours or overnight).

-

The solvent and volatile byproducts are removed under reduced pressure.

-

The resulting crude this compound can often be used directly or further purified by vacuum distillation.

-

Method 3: Synthesis using Triphosgene (BTC)

Triphosgene is a solid, safer alternative to highly toxic phosgene gas.[5] This method offers high yields under mild conditions.

-

Materials:

-

Pentafluorobenzoic acid

-

Triphosgene (BTC)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Set up a multi-necked flask with a mechanical stirrer, condenser, and nitrogen inlet.

-

Charge the flask with triphosgene (approx. 0.37 molar equivalents relative to the acid) and anhydrous DCE.

-

Heat the mixture to approximately 80°C (353 K).

-

In a separate flask, prepare a solution of pentafluorobenzoic acid and DMF (approx. 5 mol% relative to the acid) in anhydrous DCE.

-

Add the acid/DMF solution dropwise to the heated triphosgene suspension over 1 hour.

-

Maintain the temperature and continue stirring for an additional 4 hours after the addition is complete.[5]

-

Cool the reaction mixture and filter if any unreacted triphosgene remains.

-

The solvent can be removed under reduced pressure, and the product, this compound, is purified by vacuum distillation.

-

General Experimental and Purification Workflow

The overall process, regardless of the chlorinating agent, follows a consistent workflow from reaction setup to final product isolation.

// Workflow edges Setup -> Charge; Charge -> Add_Reagent; Add_Reagent -> React; React -> Remove_Volatiles; Remove_Volatiles -> Purify; } caption: "General workflow for this compound synthesis."

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2251-50-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. benchchem.com [benchchem.com]

The Reaction of Pentafluorobenzoyl Chloride with Primary Amines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the reaction between pentafluorobenzoyl chloride and primary amines, a critical transformation in analytical chemistry and drug development. This document, intended for researchers, scientists, and professionals in drug development, details the reaction's core principles, experimental protocols, and applications, with a focus on derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

The reaction of this compound with primary amines is a robust and efficient acylation reaction that yields highly stable N-pentafluorobenzoyl amides. This reaction is of significant interest due to the unique properties conferred by the pentafluorobenzoyl group. The high fluorine content enhances the metabolic stability and lipophilicity of molecules, making it a valuable tool in drug discovery for improving the pharmacokinetic profiles of lead compounds.[1][2] Furthermore, the pentafluorobenzoyl moiety is a strong electrophore, making its derivatives highly sensitive to electron capture detection (ECD) and suitable for trace analysis using GC-MS.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to form the stable amide product and hydrochloric acid.

The reaction is typically rapid and high-yielding. To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine or pyridine, is often employed as a catalyst.[3]

Quantitative Data Summary

The derivatization of primary amines with this compound is known to proceed with high efficiency. The following tables summarize key quantitative data related to this reaction and the analysis of its products.

Table 1: Reaction Conditions for Pentafluorobenzoylation of Primary Amines

| Parameter | Typical Conditions | Notes |

| Solvent | Aprotic solvents (e.g., Toluene, Hexane, Acetonitrile) | Ensures solubility of reactants and does not interfere with the reaction. |

| Temperature | 60-70°C | Provides sufficient energy to overcome the activation barrier without significant side product formation. |

| Reaction Time | 30-60 minutes | Generally sufficient for complete derivatization, can be optimized based on the specific amine. |

| Catalyst | Triethylamine or other non-nucleophilic base | Neutralizes the HCl byproduct, driving the reaction to completion. |

| pH | Alkaline (e.g., pH 10.5 in aqueous samples) | For in-situ derivatization in aqueous matrices, a basic pH ensures the amine is deprotonated and nucleophilic. |

Table 2: Characteristic Mass Spectral Fragments of N-Pentafluorobenzoyl Amides

| m/z Value | Fragment Identity | Significance |

| M+ | Molecular Ion | Represents the intact derivatized molecule. |

| 195 | [C₆F₅CO]⁺ | The pentafluorobenzoyl cation, a highly characteristic and often abundant fragment. |

| M-195 | [R-NH]⁺ | Loss of the pentafluorobenzoyl group. |

| M-20 | [M-HF]⁺ | Loss of hydrogen fluoride, a common fragmentation pathway for fluorinated compounds. |

| Varies | α-cleavage fragments | Cleavage of the bond adjacent to the nitrogen atom, provides structural information about the original amine. |

Experimental Protocols

General Protocol for Derivatization of Primary Amines

This protocol is a representative example for the derivatization of a primary amine in an organic solvent.

Materials:

-

Primary amine sample

-

This compound (10% solution in a suitable aprotic solvent like toluene)

-

Triethylamine

-

Anhydrous sodium sulfate

-

Hexane (or other suitable extraction solvent)

-

Deionized water

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC vials

Procedure:

-

Sample Preparation: Ensure the amine sample is dry. If in solution, evaporate the solvent under a stream of nitrogen.

-

Derivatization: To the dried sample, add 100 µL of the this compound solution and 10 µL of triethylamine.

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or water bath.

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture vigorously for 1 minute.

-

Phase Separation: Centrifuge the vial to achieve clear separation of the organic and aqueous layers.

-

Sample Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The sample is now ready for GC-MS analysis.

In-Syringe Derivatization for Aqueous Samples

For the analysis of low molecular weight aliphatic amines in aqueous samples, an in-syringe derivatization and microextraction method can be employed.

Procedure:

-

Sample and Reagent Loading: Draw a specific volume of the aqueous sample (e.g., buffered to pH 10.5 with bicarbonate buffer) into a gas-tight syringe, followed by a small volume of an extraction solvent (e.g., isooctane) containing this compound.

-

Reaction and Extraction: Vigorously shake or vortex the syringe for a set amount of time (e.g., 5 minutes) to facilitate the derivatization reaction at the interface of the two phases and the extraction of the derivatives into the organic solvent.

-

Phase Separation: Allow the phases to separate within the syringe.

-

Injection: Directly inject a small volume of the organic layer into the GC-MS system.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of primary amines with this compound followed by GC-MS analysis.

Caption: Experimental workflow for the derivatization of primary amines.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[2][4] The pentafluorobenzoyl group, and fluorinated moieties in general, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][4][5][6]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450.[2] Introducing a pentafluorobenzoyl group can block metabolically labile sites on a drug molecule, thereby increasing its half-life and bioavailability.[2][7]

-

Enhanced Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target site.[1][2][8] This is particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier is crucial.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can influence a drug's ionization state at physiological pH and its interaction with biological targets.[2][5]

Case Study Example: Apalutamide The synthesis of the anti-cancer drug Apalutamide utilizes the fluorinated intermediate 4-Amino-2-Fluoro-N-Methylbenzamide. The presence of the fluorine atom in this building block contributes to the overall efficacy and favorable pharmacokinetic profile of the final drug.[1]

Conclusion

The reaction of this compound with primary amines is a versatile and powerful tool in the arsenal of chemists in both analytical and pharmaceutical sciences. The resulting pentafluorobenzoylated derivatives offer enhanced sensitivity in analytical detection and can impart beneficial pharmacokinetic properties to drug candidates. The straightforward reaction conditions and high yields make this a reliable and widely applicable chemical transformation.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Polyester - Wikipedia [en.wikipedia.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of Pentafluorobenzoyl Chloride with Alcohols and Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzoyl chloride (PFBCl) is a highly reactive acylating agent of significant interest in organic synthesis and analytical chemistry. Its utility is particularly pronounced in the derivatization of alcohols and phenols, a process that enhances their analytical detection and can modify the properties of parent molecules in drug development. The incorporation of the pentafluorobenzoyl moiety introduces a highly electronegative and stable tag, making it an invaluable tool for researchers in various scientific disciplines.

This technical guide provides an in-depth exploration of the reactivity of this compound with alcohols and phenols. It covers the core reaction mechanism, factors influencing reactivity, detailed experimental protocols, and applications, with a focus on providing practical information for laboratory work.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and alcohols or phenols is a nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the lone pair of electrons on the oxygen atom of the alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. The final products are the corresponding pentafluorobenzoyl ester and hydrochloric acid.

The high reactivity of this compound is attributed to the strong electron-withdrawing effect of the five fluorine atoms on the benzene ring, which increases the electrophilicity of the carbonyl carbon.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Alcohols

General Reactivity and Steric Effects

The rate of reaction of this compound with alcohols is significantly influenced by the structure of the alcohol. The general order of reactivity is:

Primary Alcohols > Secondary Alcohols > Tertiary Alcohols

This trend is primarily due to steric hindrance around the hydroxyl group. Primary alcohols, having the least steric bulk, react the most readily. Secondary alcohols react more slowly, and tertiary alcohols are the least reactive due to the significant steric hindrance posed by the three alkyl groups attached to the carbinol carbon. In some cases, tertiary alcohols may not react under standard conditions.

Catalysis

The acylation of alcohols with this compound is often catalyzed by a weak base, such as pyridine or N,N-dimethylformamide (DMF), to neutralize the hydrochloric acid byproduct and accelerate the reaction. More potent nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can also be employed, particularly for less reactive alcohols.

Caption: Base-catalyzed acylation of an alcohol.

Experimental Protocol: Pentafluorobenzoylation of a Primary Alcohol (e.g., Fatty Alcohol)

This protocol is adapted from a standard procedure for the derivatization of fatty alcohols for GC-MS analysis.

Materials:

-

Fatty alcohol sample

-

This compound (PFBCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Sample Preparation: In a clean, dry reaction vial, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add PFBCl (1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pentafluorobenzoyl ester.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions for the pentafluorobenzoylation of alcohols. Yields are generally high for primary and secondary alcohols but can vary depending on the specific substrate and reaction conditions.

| Alcohol Type | Substrate Example | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Primary | Fatty Alcohols | None | PFBCl (reagent) | 60 | 45 min | High | |

| Primary | Benzyl Alcohol | Pyridine | DCM | 0 to RT | 1-2 h | >90 | |

| Secondary | Cyclohexanol | Pyridine | DCM | RT | 2 h | >90 | |

| Tertiary | tert-Butanol | Pyridine | DCM | RT | 24 h | Low to None |

Table 1: Representative Reaction Conditions for Pentafluorobenzoylation of Alcohols

The pentafluorobenzoyl esters of alcohols are well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode, which provides high sensitivity.

| Analyte (as PFB ester) | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Reference(s) |

| C16:0 Alcohol | 436 | 195 | |

| C18:0 Alcohol | 464 | 195 | |

| C20:0 Alcohol | 492 | 195 |

Table 2: Representative GC-MS Data for Pentafluorobenzoyl Esters of Fatty Alcohols

Reactivity with Phenols

General Reactivity and Electronic Effects

Phenols are generally less nucleophilic than primary and secondary alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Consequently, the reaction of phenols with this compound can be slower. However, the reaction is still readily achievable, often with the aid of a base catalyst.

The reactivity of substituted phenols is influenced by the electronic nature of the substituents on the aromatic ring:

-

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the phenolic oxygen, enhancing its nucleophilicity and accelerating the reaction.

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the phenolic oxygen, reducing its nucleophilicity and slowing down the reaction.

Catalysis

Similar to alcohols, the acylation of phenols with this compound is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct. For less reactive phenols, a stronger base or a nucleophilic catalyst like DMAP may be necessary. Phase-transfer catalysis has also been shown to be an effective method for the synthesis of phenolic esters.

Experimental Protocol: Pentafluorobenzoylation of a Phenol

Materials:

-

Phenol sample

-

This compound (PFBCl)

-

Anhydrous triethylamine

-

Anhydrous acetone

-

Saturated potassium carbonate solution (K₂CO₃)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Sample Preparation: Dissolve the phenol (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous triethylamine (1.5 equivalents).

-

Acylation: Add PFBCl (1.2 equivalents) to the solution and stir at room temperature.

-

Reaction: Stir the reaction mixture for 1-3 hours at room temperature. The progress can be monitored by TLC.

-

Work-up:

-

Add saturated K₂CO₃ solution to the reaction mixture.

-

Extract the product with hexane.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation: Filter and concentrate the hexane extract to obtain the pentafluorobenzoyl ester.

Quantitative Data

The following table provides representative reaction conditions for the pentafluorobenzoylation of phenols.

| Phenol Type | Substrate Example | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Unsubstituted | Phenol | Pyridine | None | RT | < 1h | High | |

| Electron-donating | p-Cresol | Triethylamine | Acetone | RT | 1-2 h | High | |

| Electron-withdrawing | p-Nitrophenol | Triethylamine | Acetone | Reflux | 4 h | Moderate |

Table 3: Representative Reaction Conditions for Pentafluorobenzoylation of Phenols

The pentafluorobenzoyl esters of phenols are also ideal for sensitive detection by GC-MS.

| Analyte (as PFB ester) | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Reference(s) |

| Phenol | 288 | 195 | |

| 4-Nonylphenol | 414 | 195 | |

| Bisphenol A | 422 | 195 |

Table 4: Representative GC-MS Data for Pentafluorobenzoyl Esters of Phenols

Applications in Drug Development and Analysis

The reaction of this compound with alcohols and phenols has significant applications in the pharmaceutical industry. The introduction of a pentafluorobenzoyl group can alter the physicochemical properties of a drug molecule, potentially improving its metabolic stability, lipophilicity, and bioavailability.

In analytical chemistry, PFBCl is a premier derivatizing agent for the trace analysis of alcohols and phenols in complex biological matrices. The resulting pentafluorobenzoyl esters exhibit excellent chromatographic properties and can be detected with very high sensitivity using GC-ECD or GC-MS in NCI mode.

Caption: Workflow for the analysis of alcohols and phenols.

Conclusion

This compound is a versatile and highly reactive reagent for the acylation of alcohols and phenols. The reaction proceeds via a nucleophilic acyl substitution mechanism, and its rate is influenced by steric and electronic factors of the substrate. The use of base catalysts can significantly enhance the reaction rate. The formation of pentafluorobenzoyl esters is a cornerstone of derivatization strategies for the sensitive analysis of alcohols and phenols by GC-MS, with widespread applications in drug development, environmental analysis, and metabolomics. The detailed protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.

Pentafluorobenzoyl Chloride: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of pentafluorobenzoyl chloride (PFBCl), a crucial reagent in chemical synthesis and analysis. Due to its high reactivity and utility as a derivatizing agent, understanding its spectroscopic signature is paramount for reaction monitoring and analytical method development. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a workflow for its primary application in derivatization for gas chromatography-mass spectrometry (GC-MS).

Spectroscopic Data

The following sections present the available and expected spectral data for this compound. All quantitative data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, ¹³C and ¹⁹F NMR are the relevant techniques.

-

¹H NMR Spectroscopy: this compound possesses no hydrogen atoms; therefore, a ¹H NMR spectrum is not applicable.

-

¹⁹F NMR Spectroscopy: While a specific spectrum with assigned chemical shifts is not publicly available, a known spectrum has been referenced in the literature.[1] The chemical shifts of the fluorine atoms on the aromatic ring are expected to appear in distinct regions due to their different positions relative to the carbonyl chloride group. Generally, fluorine atoms on an aromatic ring appear between +80 to +170 ppm relative to a CFCl₃ standard.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1780 - 1815 | Strong | C=O stretch (Acyl Chloride) |

| ~1500 - 1650 | Medium | C=C aromatic ring stretch |

| ~1000 - 1400 | Strong | C-F stretch |

| ~700 - 900 | Medium | C-Cl stretch |

Table 1: Characteristic Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using electron ionization (EI), which leads to the formation of a molecular ion and characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment Ion | Proposed Structure |

| 230 | Low | [C₇ClF₅O]⁺˙ (Molecular Ion) | C₆F₅COCl⁺˙ |

| 195 | High | [C₇F₅O]⁺ (Loss of Cl) | [C₆F₅CO]⁺ |

| 167 | Medium | [C₆F₅]⁺ (Loss of Cl, then CO) | [C₆F₅]⁺ |

| 117 | Medium | [C₅F₃]⁺ (Further fragmentation of [C₆F₅]⁺) or [C₅F₄]⁺ | Aromatic fragment resulting from the loss of CF from the pentafluorophenyl cation. |

Table 2: Electron Ionization Mass Spectrometry Data for this compound.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Objective: To acquire ¹³C and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform in an NMR tube.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

-

Insert the sample into the NMR spectrometer.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the presence of fluorine, C-F coupling will be observed.

-

Acquire a ¹⁹F NMR spectrum. A proton-decoupled spectrum is typically sufficient.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the solvent peak (for ¹³C) or an appropriate standard.

IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl) for a neat sample.

-

Pipette

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Procedure (using salt plates for a neat sample):

-

Place a small drop of this compound onto one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Place the salt plate assembly in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

Clean the salt plates with a suitable dry solvent after use.

Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane or methanol)

-

GC-MS system or a direct insertion probe MS system

Procedure (using GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Analyze the resulting spectrum for the molecular ion and fragment ions.

Application: Derivatization Workflow for GC-MS Analysis

This compound is widely used as a derivatizing agent to improve the chromatographic properties and detectability of analytes containing active hydrogens, such as alcohols, phenols, and amines, for GC-MS analysis. The pentafluorobenzoyl group is highly electronegative, making the derivative suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Caption: Experimental workflow for the derivatization of an analyte with this compound for GC-MS analysis.

Detailed Protocol for Derivatization

Objective: To derivatize an analyte containing a hydroxyl or amino group with this compound for GC-MS analysis.

Materials:

-

Analyte standard or sample extract

-

This compound (PFBCl)

-

Anhydrous solvent (e.g., acetonitrile or hexane)

-

A weak base (e.g., pyridine or triethylamine, optional, to scavenge HCl)

-

Quenching solution (e.g., deionized water)

-

Extraction solvent (e.g., hexane)

-

Nitrogen gas supply

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Place a known amount of the analyte in a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Derivatization: Add a solution of PFBCl in an anhydrous solvent to the dried analyte. If the analyte is prone to degradation by acid, a small amount of a non-nucleophilic base can be added.

-

Reaction: Cap the vial tightly and vortex to mix. Heat the reaction mixture in a heating block or water bath (e.g., at 60°C for 30-60 minutes) to drive the reaction to completion.

-

Workup: Cool the vial to room temperature. Add deionized water to quench any unreacted PFBCl.

-

Extraction: Add an extraction solvent such as hexane, vortex vigorously for 1 minute, and then centrifuge to separate the layers.

-

Sample Preparation for GC-MS: Carefully transfer the upper organic layer to a clean vial. Evaporate the solvent to dryness under nitrogen and reconstitute the derivatized analyte in a known volume of a suitable solvent for GC-MS injection (e.g., hexane or ethyl acetate).

-

Analysis: Inject an aliquot of the final solution into the GC-MS for analysis.

References

Pentafluorobenzoyl Chloride: A Comprehensive Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

Pentafluorobenzoyl chloride (PFBC) is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, designed to inform and protect laboratory personnel.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[1] A key characteristic of this compound is its violent reaction with water, which can release toxic and corrosive gases.[1][5] It is also a lachrymator and has a strong, unpleasant odor.[1]

GHS Hazard Statements:

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

-

H290: May be corrosive to metals.[2]

-

EUH014: Reacts violently with water.[6]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 2251-50-5 | [1][2][3] |

| Molecular Formula | C₇ClF₅O | [2][4][7] |

| Molecular Weight | 230.52 g/mol | [4][7] |

| Appearance | Clear, colorless to very pale yellow liquid | [2][7] |

| Boiling Point | 159°C | [2] |

| Density | 1.67 g/cm³ | [2] |

| Refractive Index | 1.45 (@ 20°C) | [1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risks associated with this compound.

Engineering Controls

-

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][9]

-

Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this substance.

| PPE Category | Specification | Source |

| Eye and Face Protection | Chemical goggles or safety glasses with a face shield. | [1][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | [1][9][10] |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. For larger quantities or increased risk of splash, chemical-resistant aprons or suits may be necessary. | [1][9] |

| Respiratory Protection | In case of inadequate ventilation or when vapor concentrations are high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. | [1][3][5] |

Handling Procedures

-

Do not handle the substance until all safety precautions have been read and understood.[1]

-

Do not breathe fumes, mist, spray, or vapors.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

This substance is moisture-sensitive; handle and store under an inert atmosphere (e.g., nitrogen or argon).[1][5]

-

Use corrosion-resistant equipment.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][8][9]

-

The storage area should be designated as a corrosives area.[8]

-

Keep the container tightly closed and protected from moisture.[1][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [1][2][8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[1][2]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with this compound.[1][2]

-

Specific Hazards: Thermal decomposition can generate toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][2][5][8] Containers may explode if heated under confinement.[1]

-

Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe vapors, mist, or gas. Avoid contact with the substance. Only qualified personnel equipped with suitable protective equipment should intervene.[1][5][9]

-

Environmental Precautions: Prevent the product from entering drains or public waters.[1][9]

-

Containment and Cleaning Up: For small spills, absorb with a dry, inert material such as sand or earth, and then place it into a chemical waste container.[1][8] For large spills, dike the area to contain the spill. Use explosion-proof equipment for cleanup.[1] Do not allow contact with water during cleanup.[8]

Toxicological Information

This compound is destructive to the tissues of the mucous membranes and upper respiratory tract.[3] Inhalation may cause coughing, shortness of breath, headache, and nausea.[1] Ingestion can cause severe and permanent damage to the digestive tract.[8]

| Toxicity Endpoint | Result | Source |

| Acute Toxicity (Oral) | Not classified | [1] |

| Acute Toxicity (Dermal) | Not classified | [1] |

| Acute Toxicity (Inhalation) | Not classified | [1] |

| Skin Corrosion/Irritation | Causes severe skin burns | [1] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [1] |

| STOT-Single Exposure | May cause respiratory irritation | [1] |

Logical Workflows and Diagrams

To further clarify the safety procedures, the following diagrams illustrate the logical flow of actions for handling and in case of an emergency.

Caption: A logical workflow for the safe handling of this compound.

Caption: A flowchart for emergency response procedures involving this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2,3,4,5,6-ペンタフルオロベンゾイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2,3,4,5,6-Pentafluorobenzoyl chloride(2251-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. indofinechemical.com [indofinechemical.com]

understanding pentafluorobenzoyl chloride as a derivatizing agent

An In-depth Technical Guide to Pentafluorobenzoyl Chloride as a Derivatizing Agent

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of analytes is paramount. Many compounds, particularly those containing polar functional groups, exhibit poor chromatographic behavior and low ionization efficiency, making them challenging to analyze by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical chemical modification step employed to overcome these limitations. This compound (PFBCl) has emerged as a highly effective derivatizing agent for enhancing the detectability of a wide range of compounds.

This technical guide provides a comprehensive overview of PFBCl, including its reaction mechanism, detailed experimental protocols, and applications. It is designed to equip researchers with the knowledge to effectively utilize PFBCl for sensitive and reliable analytical measurements.

Core Principles of PFBCl Derivatization

This compound (C₆F₅COCl) is an acyl chloride that readily reacts with nucleophilic functional groups.[1] The primary goal of derivatization with PFBCl is to convert polar, non-volatile analytes into more volatile, thermally stable, and easily detectable derivatives.

Key Advantages:

-

Enhanced Sensitivity: The pentafluorobenzoyl group is a potent electrophore, meaning it has a high affinity for capturing electrons. This property makes the resulting derivatives exceptionally sensitive to Electron Capture Detection (ECD) and Electron Capture Negative Ion Chemical Ionization (ECNICI-MS), enabling ultra-trace quantification.[2][3]

-

Improved Chromatography: Derivatization masks polar functional groups (e.g., -OH, -NH₂, -SH), which reduces intermolecular hydrogen bonding. This leads to decreased tailing, improved peak shape, and better resolution in gas chromatography.[2]

-

Increased Volatility: The conversion of polar groups to less polar pentafluorobenzoyl esters or amides increases the volatility of the analyte, a prerequisite for GC analysis.[4]

-

Structural Confirmation: The pentafluorobenzoyl moiety provides a distinct mass fragmentation pattern in mass spectrometry, with a characteristic ion at m/z 195, which aids in the identification and confirmation of the derivatized analyte.[5]

Reaction Mechanism:

The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (Oxygen, Nitrogen, or Sulfur) of the analyte's functional group attacks the electrophilic carbonyl carbon of PFBCl. This is followed by the elimination of a chloride ion, forming a stable pentafluorobenzoyl ester, amide, or thioester and hydrochloric acid (HCl) as a byproduct.[5] Due to the production of HCl, the reaction is often carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid and drive the reaction to completion.[2]

Experimental Protocols and Methodologies

Reproducible and reliable results depend on well-defined experimental protocols. The following sections provide detailed methodologies for the derivatization of common analyte classes using PFBCl.

Protocol 1: Standard Derivatization of Fatty Alcohols for GC-MS

This protocol is optimized for the derivatization of hydroxyl groups in fatty alcohols and similar compounds.[5][6]

Materials:

-

Analyte sample (e.g., biological extract)

-

This compound (PFBCl)

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), GC grade

-

Hexane, GC grade

-

Deionized water

-

Nitrogen gas supply

-

Heating block or water bath

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation: Pipette the sample into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

-

Derivatization: Add 100 µL of PFBCl to the dried sample residue. Vortex the vial briefly to ensure complete dissolution.

-

Incubation: Seal the vial tightly and place it in a heating block or water bath set to 60°C for 45 minutes.[5][6]

-

Post-Derivatization Cleanup (Liquid-Liquid Extraction):

-

Allow the vial to cool to room temperature.

-

Add 1 mL of deionized water and 1 mL of DCM or MTBE to the reaction mixture.[5]

-

Vortex vigorously for 30-60 seconds to extract the derivative into the organic phase.

-

Centrifuge to facilitate phase separation.

-

-

Sample Collection: Carefully transfer the organic layer (bottom layer for DCM, top layer for MTBE) to a clean vial.

-

Final Preparation: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried derivative in a suitable volume of hexane (e.g., 100 µL). The sample is now ready for GC-MS analysis.[5]

Protocol 2: Derivatization of Primary/Secondary Amines and Phenols

This protocol is adapted for the derivatization of primary and secondary amines, as well as phenols, and includes the use of a base to neutralize the HCl byproduct.[2]

Materials:

-

Analyte sample

-

PFBCl solution (e.g., in a suitable solvent like acetone)

-

Triethylamine (TEA) or Pyridine

-

Hexane, GC grade

-

Deionized water

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry in a reaction vial.

-

Derivatization:

-

Add 100 µL of the PFBCl solution to the dried extract.

-

Add 10 µL of triethylamine to catalyze the reaction and neutralize HCl.[2]

-

-

Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2]

-

Extraction:

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water.

-

Vortex the mixture and centrifuge to separate the layers.

-

-

Final Preparation: Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. The sample is now ready for GC-MS analysis.[2]

Protocol 3: Microwave-Assisted Derivatization (MAD)

For faster sample throughput, a microwave-assisted protocol can significantly reduce reaction times.[6]

Materials:

-

Same as Protocol 1, plus a laboratory microwave system.

Procedure:

-

Sample Preparation: Follow step 1 of Protocol 1.

-

Derivatization: Add 100 µL of PFBCl to the dried sample and vortex briefly.

-

Incubation: Place the sealed vial in the microwave system and heat for approximately 3 minutes.[6]

-

Cleanup and Analysis: Follow steps 4-6 of Protocol 1.

Quantitative Data and Performance

The choice of derivatization conditions and the resulting analytical sensitivity are critical for quantitative studies.

Table 1: Representative Reaction Conditions for PFBCl Derivatization

| Analyte Class | Reagent | Catalyst | Temperature (°C) | Time (min) | Reference |

| Fatty Alcohols | PFBCl | None | 60 | 45 | [5][6] |

| Fatty Alcohols (Microwave) | PFBCl | None | Microwave | 3 | [6] |

| Amines & Phenols | PFBCl | Triethylamine | 60-70 | 30-60 | [2] |

| Cytosine | PFBCl & Dimethyl Sulfate | Not Specified | Not Specified | Not Specified | [7] |

Table 2: Example GC-MS Data for PFB-Derivatized Fatty Alcohols

Note: Retention times and m/z ratios are indicative and may vary based on the specific instrument and conditions used.[5]

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| PFB-Dodecanol | ~10.5 | 195, 378 |

| PFB-Tetradecanol | ~12.2 | 195, 406 |

| PFB-Hexadecanol | ~13.8 | 195, 434 |

| PFB-Octadecanol | ~15.3 | 195, 462 |

Table 3: Comparison with Other Common Derivatizing Agents

| Reagent | Target Analytes | Key Advantages | Potential Disadvantages |

| This compound (PFBCl) | Primary/Secondary Amines, Phenols, Alcohols, Thiols | Highly reactive; forms stable derivatives with excellent electron-capturing properties for high sensitivity in ECD and NICI-MS.[2] | Produces corrosive HCl byproduct, often requiring a base.[2] Reagent artifacts can interfere with analysis.[6] |

| Pentafluorobenzyl bromide (PFBBr) | Thiols, Carboxylic Acids, Phenols | Forms stable, electron-capturing derivatives suitable for ECD.[3][8] Used in extractive alkylation.[8] | Can be a lachrymator; water in the reaction can produce artifacts.[8][9] |

| Heptafluorobutyric anhydride (HFBA) | Amines, Phenols | Commonly used for acylation.[3] | |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Carboxyls, Amines | A versatile silylating agent.[3] | Derivatives can be sensitive to moisture. |

Table 4: Achieved Limits of Quantification (LOQ) with Fluorinated Derivatizing Agents

| Analyte | Derivatizing Agent | Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |

| Methylphenidate | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Human Plasma | GC-NICI-MS | 0.006 pg/mL | [3][10] |

| Alkylphenols | This compound | Produced Water | GC-NCI-MS | Low ng/L levels | [11] |

| Halogenated Phenols | Pentafluorobenzyl bromide | Water | GC-MS | 0.0066 - 0.0147 µg/L | [12] |

Visualizing Workflows and Reactions

Diagrams are essential for understanding the logical flow of experiments and the underlying chemical transformations.

Caption: Reaction scheme for derivatization with PFBCl.

References

- 1. This compound | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Trace derivatization of cytosine with this compound and dimethyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Pentafluorobenzoyl Chloride Derivatization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction